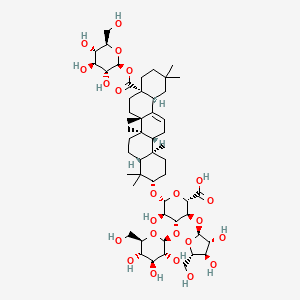

Stipuleanoside R2

Description

Stipuleanoside R2 has been reported in Aralia elata with data available.

Properties

IUPAC Name |

(2S,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H84O23/c1-48(2)14-16-53(47(68)76-45-37(64)34(61)31(58)25(20-55)71-45)17-15-51(6)22(23(53)18-48)8-9-28-50(5)12-11-29(49(3,4)27(50)10-13-52(28,51)7)72-46-38(65)39(73-44-36(63)33(60)30(57)24(19-54)69-44)40(41(75-46)42(66)67)74-43-35(62)32(59)26(21-56)70-43/h8,23-41,43-46,54-65H,9-21H2,1-7H3,(H,66,67)/t23-,24+,25+,26-,27-,28+,29-,30+,31+,32-,33-,34-,35+,36+,37+,38+,39+,40-,41-,43-,44-,45-,46+,50-,51+,52+,53-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGISQJHCGILNM-CGGDTZFRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O[C@H]8[C@@H]([C@H]([C@@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H84O23 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316466 | |

| Record name | Stipuleanoside R2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1089.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96627-72-4 | |

| Record name | Stipuleanoside R2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96627-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stipuleanoside R2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Stipuleanoside R2: A Technical Guide on its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stipuleanoside R2, an oleanane-type triterpenoid saponin, has emerged as a compound of interest due to its notable anti-inflammatory and analgesic properties. First identified from the rhizomes of the traditional medicinal plant Panax stipuleanatus, this natural product has demonstrated significant potential in preclinical studies. This technical guide provides a comprehensive overview of the discovery, natural sources, chemical properties, and biological activities of Stipuleanoside R2, with a focus on its therapeutic potential. Detailed experimental protocols for its isolation and for assessing its biological activity are provided, along with quantitative data and pathway diagrams to support further research and development.

Discovery and Natural Sources

Stipuleanoside R2 was first isolated from the rhizomes of Panax stipuleanatus, a plant used in traditional medicine. It is one of several oleanane-type triterpenoids identified from this species. Subsequent studies have confirmed P. stipuleanatus as the primary natural source of this compound.

Table 1: Chemical and Physical Properties of Stipuleanoside R2

| Property | Value |

| CAS Number | 96627-72-4 |

| Molecular Formula | C₅₃H₈₄O₂₃ |

| Molecular Weight | 1089.2 g/mol |

| Class | Triterpenoid Saponin |

| Aglycone | Oleanolic acid |

Biological Activity

Research has primarily focused on the anti-inflammatory and analgesic activities of Stipuleanoside R2.

Anti-inflammatory Activity

Stipuleanoside R2 has been shown to exhibit significant anti-inflammatory effects in various in vivo models. A study demonstrated its efficacy in reducing acetic acid-induced vascular permeability, xylene-induced ear edema, carrageenan-induced paw edema, and cotton pellet-induced granuloma formation in mice. The underlying mechanism of its anti-inflammatory action involves the downregulation of key inflammatory mediators.

Table 2: Effect of Stipuleanoside R2 on Inflammatory Mediators in Carrageenan-Induced Paw Edema

| Mediator | Effect |

| Nitric Oxide (NO) | Downregulation |

| Malondialdehyde (MDA) | Downregulation |

| Tumor Necrosis Factor-α (TNF-α) | Downregulation |

| Interleukin-6 (IL-6) | Downregulation |

Furthermore, a mixture of oleanane-type triterpenoids from P. stipuleanatus, including Stipuleanoside R2, was found to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation.

Table 3: Inhibitory Activity of a Triterpenoid Saponin Mixture (including Stipuleanoside R2) on NF-κB

| Assay | IC₅₀ (µM) |

| NF-κB Luciferase Reporter Gene Assay | 3.1 - 18.9 |

Analgesic Activity

The analgesic potential of Stipuleanoside R2 has been evaluated in rodent models of pain. It has been shown to significantly increase the latency time in the hot-plate test, indicating a central analgesic effect, and reduce the number of writhes in the acetic acid-induced writhing test, suggesting a peripheral analgesic effect.

Table 4: Analgesic Activity of Stipuleanoside R2

| Test | Parameter | Result |

| Hot-plate test | Latency time | Increased |

| Acetic acid-induced writhing test | Number of writhes | Decreased |

Experimental Protocols

Isolation of Stipuleanoside R2 from Panax stipuleanatus

The following is a general protocol for the isolation of Stipuleanoside R2, based on methodologies reported in the literature.

-

Extraction: The air-dried and powdered rhizomes of P. stipuleanatus are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with ethyl acetate (EtOAc) and n-butanol (n-BuOH). The n-BuOH fraction, which is rich in saponins, is collected.

-

Column Chromatography: The n-BuOH fraction is subjected to column chromatography on silica gel and/or Diaion HP-20 resin, eluting with a gradient of chloroform-methanol-water or methanol-water to obtain several sub-fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC): The fraction containing Stipuleanoside R2 is further purified by preparative HPLC on a C18 column with a methanol-water or acetonitrile-water gradient to yield the pure compound.

NF-κB Luciferase Reporter Gene Assay

This assay is used to determine the inhibitory effect of a compound on the NF-κB signaling pathway.

-

Cell Culture and Transfection: Human hepatoma (HepG2) cells are cultured in appropriate media. The cells are then transiently transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element (pNF-κB-Luc).

-

Treatment: After transfection, the cells are pre-treated with varying concentrations of Stipuleanoside R2 for a specified period, followed by stimulation with a pro-inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α) to activate the NF-κB pathway.

-

Cell Lysis: The cells are washed and then lysed to release the cellular components, including the expressed luciferase enzyme.

-

Luciferase Assay: The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: The luminescence intensity, which is proportional to the NF-κB transcriptional activity, is measured. The inhibitory effect of Stipuleanoside R2 is calculated by comparing the luminescence in treated cells to that in untreated control cells.

Signaling Pathway

The anti-inflammatory effects of Stipuleanoside R2 are, at least in part, mediated through the inhibition of the NF-κB signaling pathway.

In the canonical NF-κB pathway, pro-inflammatory stimuli, such as TNF-α, activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This process releases the NF-κB dimer (typically p50/p65), which then translocates to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators. Stipuleanoside R2 is believed to exert its anti-inflammatory effect by inhibiting the activation of the IKK complex, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

Future Directions

Stipuleanoside R2 presents a promising lead compound for the development of novel anti-inflammatory and analgesic drugs. Further research is warranted in the following areas:

-

Detailed Mechanism of Action: Elucidating the precise molecular targets of Stipuleanoside R2 within the NF-κB and other relevant signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of Stipuleanoside R2 to identify more potent and selective inhibitors.

-

Pharmacokinetic and Toxicological Studies: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of Stipuleanoside R2 in preclinical models.

-

Clinical Trials: Evaluating the efficacy and safety of Stipuleanoside R2 in human clinical trials for the treatment of inflammatory diseases and pain.

Conclusion

Stipuleanoside R2, a natural triterpenoid saponin from Panax stipuleanatus, has demonstrated significant anti-inflammatory and analgesic activities in preclinical studies. Its mechanism of action appears to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway. With its promising biological profile, Stipuleanoside R2 represents a valuable candidate for further investigation and development as a potential therapeutic agent for a range of inflammatory conditions. This technical guide provides a foundational resource for researchers and drug development professionals interested in advancing the study of this compelling natural product.

Stipuleanoside R2: A Technical Overview of its Physicochemical Properties and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stipuleanoside R2 is a naturally occurring triterpenoid saponin that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its core physicochemical properties and biological activities, with a focus on its role as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. The information presented herein is intended to support researchers and professionals in the fields of pharmacology, drug discovery, and medicinal chemistry.

Core Data Presentation

The fundamental physicochemical properties of Stipuleanoside R2 are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 96627-72-4 | |

| Molecular Weight | 1089.22 g/mol | |

| Molecular Formula | C₅₃H₈₄O₂₃ | |

| Compound Type | Triterpenoid Saponin | |

| Botanical Source | Aralia taibaiensis, Aralia elata (Pentacarpaceae family) |

Biological Activity: Inhibition of NF-κB Activation

Stipuleanoside R2 has been identified as an inhibitor of the NF-κB signaling pathway, a critical regulator of inflammatory responses, immune function, and cell survival. The inhibition of this pathway is a key area of investigation for the development of novel anti-inflammatory, immunomodulatory, and anti-cancer agents.

While a specific IC₅₀ value for the NF-κB inhibitory activity of Stipuleanoside R2 was not detailed in the primary literature reviewed, a key study by Nhiem et al. (2011) investigated a series of oleanane-type triterpene saponins isolated from the bark of Aralia elata. In this study, the anti-inflammatory activity was assessed by measuring the inhibition of NF-κB activation in HepG2 cells using a luciferase reporter system. For comparative purposes, the IC₅₀ values of the most potent compounds from this study are presented below.

| Compound | IC₅₀ (µM) for NF-κB Inhibition |

| Elatoside L | 4.1 |

| Kalopanax-saponin F | 9.5 |

| Sulfasalazine (Positive Control) | 0.9 |

Experimental Protocols

The following is a detailed methodology for the NF-κB inhibition assay as adapted from the study by Nhiem et al. (2011), which is a representative protocol for evaluating compounds like Stipuleanoside R2.

Cell Culture and Transfection:

-

Cell Line: Human hepatoma cells (HepG2).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Transfection: For the luciferase reporter assay, HepG2 cells are seeded in 24-well plates. After 24 hours, cells are co-transfected with a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene and a β-galactosidase expression vector (as a transfection efficiency control) using a suitable transfection reagent.

NF-κB Luciferase Reporter Assay:

-

Compound Treatment: 24 hours post-transfection, the cells are pre-treated with varying concentrations of the test compound (e.g., Stipuleanoside R2) for 1 hour.

-

Stimulation: Following pre-treatment, cells are stimulated with a pro-inflammatory agent, such as Tumor Necrosis Factor-alpha (TNFα), at a concentration of 10 ng/mL to induce NF-κB activation.

-

Incubation: The cells are incubated for an additional 6 hours.

-

Cell Lysis: The culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). Cells are then lysed using a suitable lysis buffer.

-

Luciferase Activity Measurement: The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.

-

Normalization: The measured luciferase activity is normalized to the β-galactosidase activity to account for variations in transfection efficiency.

-

Data Analysis: The percentage of NF-κB inhibition is calculated relative to the stimulated control (cells treated with TNFα alone). The IC₅₀ value, the concentration at which 50% of NF-κB activity is inhibited, is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical NF-κB signaling pathway and a typical experimental workflow for assessing the inhibitory activity of a compound like Stipuleanoside R2.

Caption: Canonical NF-κB signaling pathway and potential inhibition by triterpenoid saponins.

Caption: Experimental workflow for NF-κB inhibition assay.

physical and chemical properties of Stipuleanoside R2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stipuleanoside R2 is a naturally occurring oleanane-type triterpenoid saponin with significant potential in pharmacological research, particularly in the fields of inflammation and immunology. This document provides a comprehensive overview of the known physical and chemical properties of Stipuleanoside R2, alongside detailed experimental protocols for its analysis and evaluation of its primary biological activity. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study and development of this compound.

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | (3β)-28-(β-D-Glucopyranosyloxy)-28-oxoolean-12-en-3-yl O-α-L-arabinofuranosyl-(1→4)-O-[β-D-glucopyranosyl-(1→3)]-β-D-glucopyranosiduronic acid | ChemSpider |

| Molecular Formula | C₅₃H₈₄O₂₃ | [1] |

| Molecular Weight | 1089.23 g/mol | [1] |

| CAS Number | 96627-72-4 | [1] |

| Appearance | White powder (typical for isolated saponins) | General Knowledge |

| Melting Point | Not reported in available literature. | |

| Solubility | Poorly soluble in water. Soluble in organic solvents like methanol and DMSO. Saponins, in general, have low solubility in water and aqueous media, which can limit bioavailability. | General Knowledge |

Note: The lack of publicly available experimental data for melting point and specific solubility necessitates empirical determination for specific applications.

Spectroscopic Data

The structural elucidation of Stipuleanoside R2 has been primarily achieved through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. While specific spectra are often found in original isolation publications, which are not always openly accessible, the key structural features can be inferred from the general characteristics of oleanane-type saponins.

Mass Spectrometry

Mass spectrometry of triterpenoid saponins typically involves soft ionization techniques such as Electrospray Ionization (ESI) to observe the molecular ion and fragment ions corresponding to the sequential loss of sugar moieties. The fragmentation pattern provides crucial information about the sugar sequence and the aglycone structure.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the complete structural assignment of complex natural products like Stipuleanoside R2.

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the anomeric protons of the sugar units, typically in the δ 4.5-5.5 ppm region. The olefinic proton of the oleanane core (H-12) usually appears as a triplet around δ 5.3 ppm. Multiple overlapping signals for the sugar protons and the triterpenoid backbone would be observed in the upfield region.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the uronic acid and the ester group. The C-12 and C-13 of the oleanane core would resonate around δ 122 and δ 144 ppm, respectively. The anomeric carbons of the sugar units would appear in the δ 95-107 ppm region.

Biological Activity: Inhibition of NF-κB Signaling Pathway

The most prominently reported biological activity of Stipuleanoside R2 is its ability to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a crucial transcription factor involved in regulating the expression of numerous genes associated with inflammation, immunity, and cell survival. Its dysregulation is implicated in various inflammatory diseases and cancers.

Mechanism of Action

The precise mechanism by which Stipuleanoside R2 inhibits NF-κB activation has not been fully elucidated. However, many triterpenoid saponins are known to interfere with upstream signaling components, such as inhibiting the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This prevents the nuclear translocation of the active p50/p65 NF-κB subunits.

Signaling Pathway Diagram

Caption: Proposed inhibitory action of Stipuleanoside R2 on the NF-κB signaling pathway.

Experimental Protocols

Isolation of Stipuleanoside R2 from Aralia elata

The following is a generalized protocol based on methods for isolating oleanane-type saponins from plant material. Specific details may vary based on the original literature.

References

Stipuleanoside R2: A Technical Guide to its Solubility Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stipuleanoside R2 is a triterpenoid saponin with recognized potential in inflammation, immunology, and cancer research due to its inhibitory effects on NF-κB activation.[1] A critical parameter for the effective design of in vitro and in vivo studies is its solubility in various solvent systems. This document provides a comprehensive overview of the known solubility properties of Stipuleanoside R2, a detailed experimental protocol for solubility determination, and a visualization of its interaction with the NF-κB signaling pathway. Due to a lack of specific quantitative solubility data in the public domain for most solvents, this guide combines available data with qualitative information derived from the general properties of triterpenoid saponins.

Solubility Profile of Stipuleanoside R2

The solubility of Stipuleanoside R2, like other saponins, is dictated by its amphiphilic nature, possessing a lipophilic triterpenoid aglycone and hydrophilic sugar moieties. While specific quantitative data is limited, a qualitative and partially quantitative summary is presented in Table 1.

| Solvent | Chemical Formula | Type | Quantitative Solubility (at 25 °C) | Qualitative Assessment & Remarks |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | ≥ 40 mg/mL[1] | Soluble . A stock solution of 40 mg/mL has been documented, though this may not represent the maximum saturation point.[1] DMSO is a strong organic solvent capable of dissolving both polar and nonpolar compounds.[2] |

| Methanol | CH₃OH | Polar Protic | Data Not Available | Expected to be Soluble . Saponins are generally soluble in methanol. The polarity of methanol can effectively solvate the glycosidic portions of the molecule. |

| Ethanol | C₂H₅OH | Polar Protic | Data Not Available | Expected to be Soluble . Similar to methanol, ethanol is a common solvent for saponins. Solubility may be slightly lower than in methanol due to its reduced polarity. |

| Water | H₂O | Polar Protic | Data Not Available | Slightly Soluble to Sparingly Soluble . The large triterpenoid structure imparts significant hydrophobicity. While the sugar chains enhance water solubility compared to the aglycone alone, overall aqueous solubility is expected to be low. Saponins often form colloidal solutions in water. |

| Acetone | C₃H₆O | Polar Aprotic | Data Not Available | Slightly Soluble to Sparingly Soluble . Acetone is less polar than alcohols and may be less effective at solubilizing the highly polar sugar residues of Stipuleanoside R2. |

Table 1: Summary of Stipuleanoside R2 Solubility

Experimental Protocol: Solubility Determination via Shake-Flask Method

The following protocol describes a standardized and reliable method for determining the thermodynamic equilibrium solubility of Stipuleanoside R2.

2.1. Principle The shake-flask method is considered the gold standard for determining thermodynamic solubility. It involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period. The concentration of the dissolved compound in the saturated supernatant is then quantified.

2.2. Materials and Equipment

-

Stipuleanoside R2 (solid)

-

Solvents (DMSO, Methanol, Ethanol, Water, Acetone) of analytical grade

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

-

Analytical balance

-

Volumetric flasks and pipettes

2.3. Procedure

-

Preparation: Add an excess amount of solid Stipuleanoside R2 to a glass vial. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a minimum of 24-48 hours to ensure saturation is reached.

-

Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, immediately filter the aliquot using a 0.22 µm syringe filter into a clean vial.

-

Quantification:

-

Prepare a series of standard solutions of Stipuleanoside R2 of known concentrations in the same solvent.

-

Analyze both the filtered sample and the standard solutions using a validated HPLC method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of Stipuleanoside R2 in the filtered sample by interpolating its response from the calibration curve.

-

-

Reporting: The resulting concentration is reported as the solubility of Stipuleanoside R2 in the specific solvent at the tested temperature (e.g., in mg/mL).

Figure 1: Experimental workflow for solubility determination via the shake-flask method.

Biological Context: Inhibition of the NF-κB Signaling Pathway

Stipuleanoside R2 has been identified as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a cornerstone of the inflammatory response, immunity, and cell survival. Its dysregulation is implicated in numerous diseases, including chronic inflammatory conditions and cancer. The canonical NF-κB pathway is a key target for therapeutic intervention.

In its inactive state, NF-κB dimers (most commonly p65/p50) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines, the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimer, which translocates to the nucleus, binds to specific DNA sequences, and initiates the transcription of target genes responsible for inflammation and cell survival.

Stipuleanoside R2 inhibits the activation of this pathway. While the precise molecular target is not fully elucidated, its action prevents the downstream consequences of NF-κB activation.

Figure 2: Inhibition of the canonical NF-κB signaling pathway by Stipuleanoside R2.

References

Stipuleanoside R2: A Technical Overview of its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stipuleanoside R2, a triterpenoid saponin, has been identified as an inhibitor of NF-κB activation, suggesting significant therapeutic potential in inflammation, immunology, and oncology. While specific peer-reviewed data on Stipuleanoside R2 is currently limited, this technical guide synthesizes the available information and draws parallels from structurally and functionally related compounds, such as other triterpenoid saponins and glycosides like stevioside and ginsenosides. This document outlines the potential mechanisms of action, summarizes relevant quantitative data from related compounds, provides detailed experimental protocols for assessing its activity, and visualizes key signaling pathways. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic applications of Stipuleanoside R2 and related saponins.

Introduction to Stipuleanoside R2

Stipuleanoside R2 is a triterpenoid saponin compound.[1] Triterpenoid saponins are a diverse group of natural products known for a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The core therapeutic potential of Stipuleanoside R2, as identified by preliminary commercial data, lies in its ability to inhibit the activation of Nuclear Factor-kappa B (NF-κB).[1] NF-κB is a critical transcription factor that plays a central role in regulating the expression of genes involved in inflammation, immune responses, cell proliferation, and apoptosis. Its dysregulation is implicated in numerous diseases, making it a key target for therapeutic intervention.

Due to the limited availability of specific research on Stipuleanoside R2, this guide will also draw upon the extensive research conducted on other bioactive saponins, such as stevioside from Stevia rebaudiana and various ginsenosides, to provide a comprehensive understanding of its potential therapeutic applications and the methodologies to evaluate them.

Therapeutic Potential and Mechanism of Action

The primary known therapeutic potential of Stipuleanoside R2 is centered on its anti-inflammatory, immunomodulatory, and anticancer properties, stemming from its inhibition of NF-κB.

Anti-inflammatory and Immunomodulatory Effects

The inhibition of NF-κB is a cornerstone of anti-inflammatory drug development. In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes (e.g., iNOS, COX-2).

Stipuleanoside R2, by inhibiting NF-κB activation, is predicted to suppress the production of these inflammatory mediators.[1] Studies on related compounds like stevioside have demonstrated the suppression of LPS-induced TNF-α and IL-1β release in THP-1 monocytes by interfering with the IKKβ and NF-κB signaling pathway.[2] Similarly, stevioside and its metabolite steviol have been shown to attenuate LPS-induced pro-inflammatory cytokine production in Caco-2 cells by affecting the IκBα/NF-κB signaling pathway.[3]

Anticancer Properties

The NF-κB pathway is also constitutively active in many cancer types, promoting cell proliferation, survival, angiogenesis, and metastasis. By inhibiting NF-κB, Stipuleanoside R2 could potentially exert anticancer effects. The derivatives of the plant Stevia rebaudiana, which produce similar glycosides, have shown cytotoxic and anti-proliferative effects in various cancer cell lines.[4] For instance, steviol has demonstrated anti-proliferative effects in several human gastrointestinal cancer cell lines in a dose-dependent manner.[4] The anticancer mechanisms of related natural terpenoids often involve inhibiting proliferation, inflammation, and metastasis while promoting apoptosis.

Neuroprotective Potential

Chronic inflammation and oxidative stress are key contributors to the pathogenesis of neurodegenerative diseases. Microglial activation plays a central role in neuroinflammation.[5] The inhibition of microglia activation and the subsequent overproduction of inflammatory mediators are considered effective therapeutic strategies.[5] Given that Stipuleanoside R2 inhibits NF-κB, a key regulator of neuroinflammation, it may possess neuroprotective properties. Flavonoids and other natural compounds with anti-inflammatory and antioxidant properties have been shown to exert neuroprotective functions.[6][7]

Quantitative Data from Related Compounds

While specific quantitative data for Stipuleanoside R2 is not yet publicly available in peer-reviewed literature, the following tables summarize key metrics from studies on related saponins to provide a comparative context for future research.

Table 1: Anti-inflammatory Activity of Related Saponins

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| Stevioside | THP-1 | LPS-induced cytokine release | TNF-α, IL-1β | Significant suppression at 1 mM | [2] |

| Stevioside | THP-1 | LPS-induced NO release | Nitric Oxide | Slight suppression at 1 mM | [2] |

| Steviol | T84, Caco-2, HT-29 | TNF-α-induced IL-8 release | IL-8 | Significant suppression at 0.01-0.2 mM | [8] |

| Ginsenoside Rh2-mix | RAW 264.7 | LPS-induced NO production | Nitric Oxide | Dose-dependent inhibition (100-500 µg/mL) | [9] |

| Ginsenoside Rb2 + ALA | RAW 264.7 | LPS-induced cytokine production | TNF-α, IL-6 | Enhanced inhibition | [10] |

Table 2: Anticancer Activity of Related Compounds

| Compound | Cell Line | Assay | Endpoint | IC50 | Reference |

| Steviol | MKN-45 (Gastric Cancer) | Cell Viability | Proliferation | Dose-dependent inhibition | [4] |

| Steviol | HCT116 (Colorectal Cancer) | Cell Viability | Proliferation | Dose-dependent inhibition | [4] |

| Lupulone derivative 1h | PC3, DU145 (Prostate Cancer) | MTT Assay | Cell Viability | Stronger than lupulone | [11] |

| Spirooxindole 6a | HepG2 (Hepatocellular Carcinoma) | Anti-proliferative | Cell Viability | 6.9 µM | [12] |

| Spirooxindole 6a | PC-3 (Prostate Cancer) | Anti-proliferative | Cell Viability | 11.8 µM | [12] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the therapeutic potential of Stipuleanoside R2, based on standard protocols used for similar natural products.

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of Stipuleanoside R2 on cancer cell lines and to establish a non-toxic concentration range for other assays.

-

Methodology:

-

Seed cells (e.g., RAW 264.7 macrophages, various cancer cell lines) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of Stipuleanoside R2 (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Objective: To assess the anti-inflammatory effect of Stipuleanoside R2 by measuring the inhibition of NO production in LPS-stimulated macrophages.

-

Methodology:

-

Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Pre-treat the cells with various non-toxic concentrations of Stipuleanoside R2 for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Use a sodium nitrite standard curve to quantify the nitrite concentration.

-

Cytokine Measurement (ELISA)

-

Objective: To quantify the inhibitory effect of Stipuleanoside R2 on the production of pro-inflammatory cytokines.

-

Methodology:

-

Seed cells (e.g., RAW 264.7 or THP-1) in a 24-well plate.

-

Pre-treat with Stipuleanoside R2 for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant and centrifuge to remove cell debris.

-

Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

Western Blot Analysis for NF-κB Pathway Proteins

-

Objective: To investigate the molecular mechanism of Stipuleanoside R2 by examining its effect on the NF-κB signaling pathway.

-

Methodology:

-

Treat cells with Stipuleanoside R2 and/or LPS for the indicated times.

-

Lyse the cells and extract total protein. For nuclear translocation analysis, perform nuclear and cytoplasmic fractionation.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against p-IKKβ, IκBα, p-IκBα, NF-κB p65, and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway potentially modulated by Stipuleanoside R2 and a typical experimental workflow for its evaluation.

Caption: Putative mechanism of Stipuleanoside R2 in the NF-κB signaling pathway.

Caption: Experimental workflow for evaluating the therapeutic potential of Stipuleanoside R2.

Conclusion and Future Directions

Stipuleanoside R2 presents a promising lead compound for the development of novel therapeutics, particularly in the areas of inflammatory diseases and cancer. Its identified activity as an NF-κB inhibitor provides a strong rationale for its further investigation. The immediate next steps for researchers should focus on:

-

Isolation and Purification: Obtaining a pure sample of Stipuleanoside R2 for rigorous biological testing.

-

In Vitro Validation: Conducting the experimental protocols outlined in this guide to confirm its inhibitory effect on the NF-κB pathway and to quantify its anti-inflammatory and anticancer activities.

-

In Vivo Studies: Progressing to animal models of inflammatory diseases (e.g., LPS-induced sepsis, colitis) and cancer (e.g., xenograft models) to evaluate its efficacy and safety.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of Stipuleanoside R2 to optimize its potency, selectivity, and pharmacokinetic properties.

This technical guide provides a comprehensive framework for initiating and advancing the research and development of Stipuleanoside R2. While the direct data is currently sparse, the information from related compounds strongly supports its potential as a valuable therapeutic agent.

References

- 1. Stipuleanoside R2 | Triterpenoid saponin | Natural product | TargetMol [targetmol.com]

- 2. Anti-Inflammatory and Immunomodulatory Activities of Stevioside and Its Metabolite Steviol on THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory and immunomodulatory activities of stevioside and steviol on colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Cancer Properties of Stevia rebaudiana; More than a Sweetener - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Effects of Ginsenoside-Rh2 Inhibits LPS-Induced Activation of Microglia and Overproduction of Inflammatory Mediators Via Modulation of TGF-β1/Smad Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Specific Immunomodulatory and Secretory Activities of Stevioside and Steviol in Intestinal Cells [agris.fao.org]

- 9. Anti-Inflammatory Effect of Ginsenoside Rh2-Mix on Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ginsenoside Rb2 enhances the anti-inflammatory effect of ω-3 fatty acid in LPS-stimulated RAW264.7 macrophages by upregulating GPR120 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Notoginsenoside R2 induces colonic microvascular injuries via regulating the Rap1GAP/PI3K/Akt signaling pathway - Tao - Annals of Translational Medicine [atm.amegroups.org]

- 12. Antitumor properties of certain spirooxindoles towards hepatocellular carcinoma endowed with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on the Mechanism of Action of Stipuleanoside R2: A Review of Available Data

Researchers, scientists, and drug development professionals investigating the therapeutic potential of novel natural compounds often seek to understand their underlying mechanisms of action. This technical guide addresses the current scientific understanding of Stipuleanoside R2, a triterpenoid saponin. However, a comprehensive review of publicly available scientific literature and databases reveals a significant gap in the knowledge regarding its specific biological activities and molecular pathways.

At present, detailed studies elucidating the mechanism of action, including specific signaling pathway modulation and associated experimental protocols for Stipuleanoside R2, are not available in the public domain. Information is primarily limited to its chemical identity.

Chemical and Physical Properties

A summary of the basic chemical and physical data for Stipuleanoside R2 is presented below.

| Property | Value |

| CAS Number | 96627-72-4 |

| Chemical Formula | C₅₃H₈₄O₂₃ |

| Molecular Weight | 1089.2 g/mol |

| Structure Type | Triterpenoid |

Discussion and Future Directions

The absence of published research on the biological effects of Stipuleanoside R2 presents both a challenge and an opportunity. While there is no existing data to guide its potential therapeutic applications, this also highlights a novel area for investigation.

Future preliminary studies on Stipuleanoside R2 would logically begin with a series of in vitro assays to screen for potential biological activities. A general experimental workflow for such an investigation is proposed below.

This proposed workflow would enable a systematic investigation into the potential anti-cancer properties of Stipuleanoside R2, starting with broad screening and progressively narrowing down to specific molecular mechanisms.

Stipuleanoside R2 in Panax Species: A Technical Guide to its Natural Abundance, Analysis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction to Stipuleanoside R2

Stipuleanoside R2, also known as Notoginsenoside R2, is an oleanane-type triterpenoid saponin found in various species of the Panax genus. As a member of the ginsenoside family of compounds, which are the primary active constituents of ginseng, Stipuleanoside R2 has garnered interest for its potential pharmacological activities. Its chemical structure features a branched glycosidic chain, which contributes to its specific biological properties. This technical guide provides a comprehensive overview of the current knowledge on the natural abundance of Stipuleanoside R2 in Panax species, detailed experimental protocols for its analysis, and an in-depth look at its known biological activities and associated signaling pathways.

Natural Abundance of Stipuleanoside R2 in Panax Species

The natural abundance of Stipuleanoside R2 varies among different Panax species and even within different parts of the same plant. While extensive quantitative data for Stipuleanoside R2 remains less common compared to more prominent ginsenosides, existing research indicates its presence in several key Panax species.

| Panax Species | Plant Part | Relative Abundance/Presence | Citation |

| Panax notoginseng | Rhizome | 2.8–7 times higher than in the root | [1] |

| Root | Present | [1] | |

| Panax japonicus var. major | Cork of Rhizome | Qualitatively identified | [2] |

| Panax bipinnatifidus | Roots | Qualitatively identified | [3] |

Note: Absolute quantitative data (e.g., mg/g or % yield) for Stipuleanoside R2 is not yet widely reported in publicly available literature. The data presented here is based on qualitative identification and relative abundance studies.

Experimental Protocols

The following sections detail representative methodologies for the extraction, isolation, and quantification of Stipuleanoside R2 from Panax species, based on established protocols for ginsenosides.

Extraction of Total Saponins

A common and effective method for extracting total saponins, including Stipuleanoside R2, from Panax plant material is ultrasound-assisted extraction (UAE).

Protocol:

-

Sample Preparation: Air-dry the plant material (e.g., rhizomes or roots) and grind it into a fine powder.

-

Extraction Solvent: Prepare a 70% (v/v) methanol-water solution.

-

Ultrasonic Extraction:

-

Accurately weigh approximately 1 gram of the powdered plant material and place it in a suitable vessel.

-

Add 20 mL of the 70% methanol solvent.

-

Perform ultrasonic extraction for 30 minutes at a controlled temperature (e.g., 40°C).

-

-

Filtration and Concentration:

-

After extraction, centrifuge the mixture and collect the supernatant.

-

Repeat the extraction process on the plant residue to ensure maximum yield.

-

Combine the supernatants and evaporate the solvent under reduced pressure to obtain the crude saponin extract.

-

Isolation and Purification of Stipuleanoside R2

The isolation of specific saponins like Stipuleanoside R2 from a crude extract typically involves chromatographic techniques.

Protocol:

-

Macroporous Resin Column Chromatography:

-

Dissolve the crude saponin extract in water and apply it to a pre-treated macroporous resin column (e.g., HPD-100).

-

Wash the column with deionized water to remove impurities like sugars and polysaccharides.

-

Elute the saponins with a stepwise gradient of ethanol-water solutions (e.g., 30%, 50%, 70%, 95% ethanol). Collect the fractions.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing Stipuleanoside R2.

-

Pool the fractions rich in Stipuleanoside R2 and concentrate them.

-

Further purify the concentrated fraction using a preparative reversed-phase C18 HPLC column. A typical mobile phase would be a gradient of acetonitrile and water.

-

Collect the peak corresponding to Stipuleanoside R2 based on its retention time, which can be confirmed by comparison with a standard if available.

-

-

Crystallization: The purified Stipuleanoside R2 can be crystallized from a suitable solvent system (e.g., methanol-water) to obtain a highly pure compound.

Quantitative Analysis by UPLC-MS

Ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) is a highly sensitive and accurate method for quantifying specific ginsenosides.

Protocol:

-

Standard Preparation: Prepare a series of standard solutions of purified Stipuleanoside R2 of known concentrations in methanol.

-

Sample Preparation: Accurately weigh the dried plant extract, dissolve it in methanol, and filter it through a 0.22 µm syringe filter.

-

UPLC-MS Conditions:

-

Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18).

-

Mobile Phase: A gradient of water (often with a small amount of formic acid for better ionization) and acetonitrile.

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is commonly used for ginsenosides. Monitor for the specific m/z of Stipuleanoside R2.

-

-

Quantification: Generate a calibration curve from the standard solutions. Quantify the amount of Stipuleanoside R2 in the sample by comparing its peak area to the calibration curve.

Experimental Workflow for Stipuleanoside R2 Analysis

Caption: A generalized workflow for the extraction, purification, and quantification of Stipuleanoside R2.

Biological Activity and Signaling Pathways

Stipuleanoside R2 (Notoginsenoside R2) has been shown to possess a range of biological activities, with neuroprotective and anti-inflammatory effects being particularly noteworthy. Recent research has elucidated its involvement in specific cellular signaling pathways.

Regulation of the Rap1GAP/PI3K/Akt Signaling Pathway

One of the key mechanisms of action for Stipuleanoside R2 is its influence on the Rap1GAP/PI3K/Akt signaling pathway. This pathway is crucial in regulating cellular processes such as angiogenesis, cell proliferation, and survival.

Mechanism of Action:

Stipuleanoside R2 has been found to induce colonic mucosal microvascular injuries and promote intracellular glycolysis in human umbilical vein endothelial cells (pHUVECs) by blocking the Rap1GAP/PI3K/Akt signaling pathway[1][4]. The proposed mechanism is as follows:

-

Inhibition of Angiogenesis: Stipuleanoside R2 reduces cell viability, proliferation, and tube formation in endothelial cells, thereby inhibiting angiogenesis[1].

-

Blocking the Pathway: It is suggested that Stipuleanoside R2 acts as an inhibitor of the Rap1GAP/PI3K/Akt signaling cascade. By blocking this pathway, it interferes with the normal cellular processes that promote blood vessel formation.

Stipuleanoside R2 (Notoginsenoside R2) Signaling Pathway

References

- 1. Notoginsenoside R2 induces colonic microvascular injuries via regulating the Rap1GAP/PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of ginsenosides from Panax japonicus var. major (Zhu-Zi-Shen) based on ultra-high performance liquid chromatography/quadrupole time-of-flight mass spectrometry and desorption electrospray ionization-mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Putative Biosynthesis of Stipuleanoside R2 in Plants

Disclaimer: As of late 2025, a definitive, publicly available scientific paper detailing the complete chemical structure and biosynthetic pathway of Stipuleanoside R2 is not available. Therefore, this document presents a putative biosynthetic pathway based on the well-established principles of triterpenoid saponin biosynthesis in plants, particularly within the Bupleurum genus, where Stipuleanoside R2 is found. The proposed aglycone and subsequent modifications are based on common structural motifs of saikosaponins, the characteristic triterpenoid saponins of Bupleurum species. This guide is intended to serve as a foundational resource for researchers, providing a robust hypothesis to guide future experimental work.

Triterpenoid saponins, such as Stipuleanoside R2, are a diverse class of natural products with a wide range of pharmacological activities.[1] Their biosynthesis is a complex process involving a series of enzymatic reactions that build and decorate a core triterpenoid skeleton.[1] This technical guide provides an in-depth overview of the proposed biosynthetic pathway of Stipuleanoside R2, tailored for researchers, scientists, and drug development professionals.

Proposed Chemical Structure of Stipuleanoside R2

For the purpose of this guide, we propose a putative structure for Stipuleanoside R2 based on the common oleanane-type saponins found in Bupleurum. The aglycone, which we will refer to as Stipuleanogenin F , is proposed to be an oleanane triterpenoid with hydroxylations at key positions. The glycosylation pattern is hypothesized based on the naming convention of related saponins.

-

Aglycone: Stipuleanogenin F (an oleanane-type triterpenoid)

-

Glycosylation: A branched sugar chain attached at the C3 position and an additional sugar moiety at the C28 position.

The Putative Biosynthesis Pathway of Stipuleanoside R2

The biosynthesis of Stipuleanoside R2 can be conceptually divided into three main stages:

-

Formation of the Triterpenoid Skeleton: Synthesis of the 30-carbon precursor, 2,3-oxidosqualene, and its cyclization to form the pentacyclic triterpenoid core.

-

Modification of the Aglycone: A series of oxidation reactions, catalyzed by cytochrome P450 monooxygenases (P450s), to introduce hydroxyl groups at specific positions on the triterpenoid skeleton.

-

Glycosylation of the Aglycone: Stepwise attachment of sugar moieties, catalyzed by UDP-dependent glycosyltransferases (UGTs), to the hydroxylated aglycone, leading to the final saponin structure.

Stage 1: Formation of the Triterpenoid Skeleton

The initial steps of Stipuleanoside R2 biosynthesis are shared with all isoprenoids and occur via the mevalonate (MVA) pathway in the cytoplasm and the methylerythritol phosphate (MEP) pathway in plastids. For triterpenoid biosynthesis, the MVA pathway is generally considered the primary source of the precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

These five-carbon units are sequentially condensed to form the 30-carbon linear precursor, squalene. Squalene then undergoes epoxidation to yield 2,3-oxidosqualene. The first major diversification step in triterpenoid saponin biosynthesis is the cyclization of 2,3-oxidosqualene, catalyzed by an oxidosqualene cyclase (OSC), specifically β-amyrin synthase, to produce the oleanane skeleton.

Stage 2: Modification of the Aglycone (Stipuleanogenin F)

Following the formation of the β-amyrin skeleton, a series of regio- and stereo-specific oxidation reactions occur. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (P450s), which are heme-containing enzymes. For the putative Stipuleanogenin F, these modifications likely involve hydroxylations at various positions on the oleanane backbone. The specific P450s involved would belong to families known to participate in triterpenoid biosynthesis, such as CYP716, CYP72, and CYP93.

Stage 3: Glycosylation of the Aglycone

The final stage in the biosynthesis of Stipuleanoside R2 is the attachment of sugar moieties to the hydroxylated aglycone, Stipuleanogenin F. This process, known as glycosylation, is catalyzed by a series of UDP-dependent glycosyltransferases (UGTs). Each UGT is typically specific for the acceptor molecule (the aglycone or a glycosylated intermediate), the sugar donor (a UDP-sugar), and the position of attachment. The biosynthesis of a complex saponin like Stipuleanoside R2 likely involves multiple UGTs acting in a specific sequence.

Quantitative Data

Specific quantitative data for the biosynthesis of Stipuleanoside R2 is not available. The following table summarizes representative kinetic parameters for enzymes involved in the biosynthesis of similar triterpenoid saponins in other plant species. This data provides a comparative baseline for what might be expected for the enzymes in the Stipuleanoside R2 pathway.

| Enzyme Class | Example Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Source Plant |

| Oxidosqualene Cyclase | β-Amyrin Synthase | 2,3-Oxidosqualene | 25 | 150 | Glycyrrhiza glabra |

| Cytochrome P450 | CYP716A12 | β-Amyrin | 12 | 8.5 | Medicago truncatula |

| Glycosyltransferase | UGT73K1 | Soyasapogenol B | 50 | 30 | Glycine max |

Experimental Protocols

The elucidation of a biosynthetic pathway like that of Stipuleanoside R2 involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Protocol for Heterologous Expression and Assay of a Candidate Cytochrome P450

Objective: To functionally characterize a candidate P450 enzyme suspected to be involved in the hydroxylation of the triterpenoid backbone.

Methodology:

-

Gene Cloning: Isolate the full-length cDNA of the candidate P450 gene from Bupleurum stipulatum RNA using RT-PCR with gene-specific primers. Clone the cDNA into a yeast expression vector (e.g., pYES-DEST52).

-

Yeast Transformation: Transform the expression vector into a suitable yeast strain (e.g., Saccharomyces cerevisiae WAT11, which expresses an Arabidopsis NADPH-cytochrome P450 reductase).

-

Protein Expression: Grow the transformed yeast in selective medium. Induce protein expression by transferring the culture to a galactose-containing medium.

-

Microsome Isolation: Harvest the yeast cells and spheroplast them using zymolyase. Lyse the spheroplasts and isolate the microsomal fraction by differential centrifugation.

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 7.5)

-

2 mM NADPH

-

50 µM of the substrate (e.g., β-amyrin, dissolved in DMSO)

-

100 µg of microsomal protein

-

-

Incubate the reaction at 30°C for 2 hours.

-

Stop the reaction by adding an equal volume of ethyl acetate.

-

-

Product Analysis:

-

Extract the reaction products with ethyl acetate.

-

Evaporate the solvent and redissolve the residue in methanol.

-

Analyze the products by LC-MS and compare the retention time and mass spectrum with an authentic standard (if available) or characterize the novel hydroxylated product using NMR.

-

Protocol for In Vitro Assay of a Candidate Glycosyltransferase (UGT)

Objective: To determine the function of a candidate UGT in the glycosylation of the aglycone or an intermediate glycoside.

Methodology:

-

Gene Cloning and Protein Expression: Clone the candidate UGT cDNA into an E. coli expression vector (e.g., pGEX) with a purification tag (e.g., GST). Express the recombinant protein in E. coli and purify it using affinity chromatography.

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 7.0)

-

10 mM MgCl2

-

1 mM DTT

-

2 mM UDP-sugar (e.g., UDP-glucose)

-

100 µM of the acceptor substrate (e.g., Stipuleanogenin F)

-

1 µg of purified recombinant UGT protein

-

-

Incubate at 37°C for 1 hour.

-

Terminate the reaction by adding an equal volume of methanol.

-

-

Product Analysis: Analyze the reaction mixture directly by HPLC or LC-MS to identify the formation of the glycosylated product. Compare the product with known standards or use NMR for structural elucidation of novel glycosides.

This technical guide provides a comprehensive, albeit putative, framework for understanding the biosynthesis of Stipuleanoside R2. It is hoped that this will stimulate further research to fully elucidate the structure and biosynthetic pathway of this and other medicinally important saponins.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Stipuleanoside R2 and related oleanane-type triterpenoid saponins, focusing on their chemical properties, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Introduction to Stipuleanoside R2

Stipuleanoside R2 is a naturally occurring triterpenoid saponin first isolated from the root bark of Aralia elata.[1][2] It belongs to the oleanane class of pentacyclic triterpenes, which are widely distributed in the plant kingdom and are known for their diverse pharmacological activities. Structurally, Stipuleanoside R2 is a glycoside of oleanolic acid. Its chemical formula is C₅₃H₈₄O₂₃, with a molecular weight of 1089.2 g/mol and a CAS Number of 96627-72-4.

Recent research has highlighted the potential of Stipuleanoside R2 and its related saponins in modulating key signaling pathways involved in inflammation and cancer, particularly the Nuclear Factor-kappa B (NF-κB) pathway.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₅₃H₈₄O₂₃ |

| Molecular Weight | 1089.2 g/mol |

| CAS Number | 96627-72-4 |

| Class | Oleanane-type Triterpenoid Saponin |

| Solubility | Soluble in methanol, ethanol; sparingly soluble in water. |

| Appearance | White amorphous powder |

Biological Activities and Quantitative Data

Stipuleanoside R2 and its structural analogs exhibit a range of biological activities, with anti-inflammatory and cytotoxic effects being the most prominent.

Anti-inflammatory Activity: NF-κB Inhibition

The NF-κB signaling pathway is a critical regulator of the inflammatory response, and its aberrant activation is implicated in numerous chronic inflammatory diseases and cancers. Several oleanane-type triterpenoid saponins isolated from Aralia elata, including compounds structurally related to Stipuleanoside R2, have been shown to inhibit NF-κB activation.[3]

While the inhibitory effect of Stipuleanoside R2 on NF-κB has been investigated, specific IC₅₀ values from the primary literature are not consistently reported. However, a key study on oleanane-type saponins from the bark of Aralia elata provides valuable data on closely related compounds isolated alongside Stipuleanoside R2.[3]

Table 1: NF-κB Inhibitory Activity of Triterpenoid Saponins from Aralia elata [3]

| Compound | IC₅₀ (µM) for NF-κB Inhibition |

| Elatoside L | 4.1 |

| Kalopanax-saponin F | 9.5 |

| Sulfasalazine (Positive Control) | 0.9 |

These compounds were isolated from the same extract as Stipuleanoside R2 and demonstrate the potential of this class of molecules to inhibit NF-κB activation.

Cytotoxic Activity

Stipuleanoside R2 and related oleanane saponins have demonstrated cytotoxic effects against various cancer cell lines. This activity is often attributed to the induction of apoptosis and inhibition of cell proliferation.

Table 2: Cytotoxic Activity of Stipuleanoside R2 Related Triterpenoid Saponins

| Saponin | Cell Line | IC₅₀ (µM) | Reference |

| Aramatoside B | HT29 (Colon) | 18.8 ± 1.17 | [4] |

| Narcissiflorin | HT29 (Colon) | 2.02 ± 1.65 | [4] |

| Narcissiflorin | A2058 (Melanoma) | 4.26 ± 0.50 | [4] |

| Narcissiflorin | A549 (Lung) | 2.01 ± 0.17 | [4] |

| Compound 8 (from Aralia elata) | HL60 (Leukemia) | 15.62 | |

| Compound 8 (from Aralia elata) | A549 (Lung) | 11.25 | |

| Compound 8 (from Aralia elata) | DU145 (Prostate) | 7.59 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Stipuleanoside R2 and related saponins.

Isolation of Stipuleanoside R2 from Aralia elata

The following is a representative protocol for the extraction and isolation of oleanane-type saponins from the bark of Aralia elata.[1][2][3]

Workflow for Saponin Isolation

Caption: General workflow for the isolation and purification of Stipuleanoside R2.

-

Extraction: The dried and powdered bark of Aralia elata is extracted with 80% aqueous methanol at room temperature.

-

Concentration: The extract is concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and successively partitioned with n-hexane, ethyl acetate, and n-butanol.

-

Column Chromatography: The n-butanol fraction, which is rich in saponins, is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform-methanol-water.

-

Further Purification: Fractions containing saponins are further purified using Sephadex LH-20 column chromatography with methanol as the eluent.

-

Preparative HPLC: Final purification of individual saponins, including Stipuleanoside R2, is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column using a water-acetonitrile gradient.

-

Structure Elucidation: The structure of the isolated compounds is determined by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the inhibitory effect of compounds on the NF-κB signaling pathway.[3]

NF-κB Luciferase Reporter Assay Workflow

Caption: Workflow for the NF-κB luciferase reporter assay.

-

Cell Culture and Transfection: Human hepatoma (HepG2) cells are cultured in DMEM supplemented with 10% fetal bovine serum. Cells are seeded in 24-well plates and transiently co-transfected with a pNF-κB-Luc reporter plasmid and a pRL-TK plasmid (for normalization) using a suitable transfection reagent.

-

Compound Treatment: After 24 hours of transfection, the cells are treated with various concentrations of Stipuleanoside R2 or related saponins for 2 hours.

-

Stimulation: The cells are then stimulated with tumor necrosis factor-alpha (TNF-α) at a final concentration of 10 ng/mL to activate the NF-κB pathway.

-

Incubation: The plates are incubated for an additional 24 hours.

-

Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The percentage of inhibition is calculated relative to the TNF-α-stimulated control, and the IC₅₀ values are determined by non-linear regression analysis.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., A549, HT29) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test saponins and incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and IC₅₀ values are determined.

Mechanism of Action: NF-κB Signaling Pathway Inhibition

Triterpenoid saponins, including those related to Stipuleanoside R2, are believed to exert their anti-inflammatory effects by interfering with the canonical NF-κB signaling pathway. This pathway is a key regulator of genes involved in inflammation, immunity, and cell survival.

NF-κB Signaling Pathway and Potential Inhibition by Triterpenoid Saponins

Caption: Canonical NF-κB signaling pathway and the inhibitory point of triterpenoid saponins.

In the canonical pathway, stimulation by pro-inflammatory cytokines like TNF-α leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This degradation releases the NF-κB dimer (typically p50/p65), which then translocates to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators such as COX-2 and iNOS.

Triterpenoid saponins are thought to inhibit this pathway primarily by preventing the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm in its inactive state. This leads to a downstream reduction in the expression of pro-inflammatory genes.

Conclusion and Future Directions

Stipuleanoside R2 and related oleanane-type triterpenoid saponins from Aralia elata represent a promising class of natural products with significant anti-inflammatory and cytotoxic potential. Their ability to modulate the NF-κB signaling pathway underscores their therapeutic potential for a variety of diseases.

Future research should focus on:

-

Elucidating the precise molecular interactions between Stipuleanoside R2 and the components of the NF-κB pathway.

-

Conducting comprehensive structure-activity relationship (SAR) studies to optimize the potency and selectivity of these saponins.

-

Evaluating the in vivo efficacy and safety of Stipuleanoside R2 and its potent analogs in relevant animal models of inflammatory diseases and cancer.

-

Developing efficient and scalable synthetic or semi-synthetic routes to these complex natural products to facilitate further preclinical and clinical development.

This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of Stipuleanoside R2 and its related compounds. The presented data and protocols are intended to facilitate ongoing research efforts in this exciting area of natural product science.

References

- 1. Oleanolic acid saponins from root-bark of Aralia elata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioactive saponins and glycosides. VI. Elatosides A and B, potent inhibitors of ethanol absorption, from the bark of Aralia elata SEEM. (Araliaceae): the structure-requirement in oleanolic acid glucuronide-saponins for the inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oleanane-type triterpene saponins from the bark of Aralia elata and their NF-κB inhibition and PPAR activation signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oleanane-type triterpene saponins from Aralia armata leaves and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Stipuleanoside R2: A Comprehensive Technical Review for Novel Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stipuleanoside R2, a triterpenoid saponin, has emerged as a molecule of interest in the scientific community due to its potential therapeutic applications. Isolated from medicinal plants such as Panax bipinnatifidus and Aralia taibaiensis, this natural compound has demonstrated a range of biological activities, including antithrombotic, anti-diabetic, and anti-inflammatory effects. This in-depth technical guide synthesizes the current literature on Stipuleanoside R2, providing a detailed overview of its known biological functions, the experimental protocols used to elucidate these activities, and a summary of the quantitative data available. This document aims to serve as a foundational resource for researchers and professionals in drug development seeking to explore the novel therapeutic potential of Stipuleanoside R2.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₅₃H₈₄O₂₃ | [1] |

| Molecular Weight | 1089.23 g/mol | [1] |

| CAS Number | 96627-72-4 | [1][2] |

| Class | Triterpenoid Saponin |

Biological Activities and Quantitative Data

Stipuleanoside R2 has been investigated for several biological activities, with quantitative data available for its effects on inflammation, blood coagulation, and carbohydrate metabolism.

Anti-inflammatory Activity

Stipuleanoside R2 has been identified as a potent inhibitor of the NF-κB signaling pathway, a key regulator of the inflammatory response.

| Activity | Assay | Key Parameter | Result |

| NF-κB Inhibition | TNFα-stimulated NF-κB activation | IC₅₀ | 4.1 μM[2] |

Antithrombotic Activity

In vitro studies have demonstrated the potential of Stipuleanoside R2 as an antithrombotic agent through its effects on platelet aggregation and blood coagulation pathways.

| Activity | Assay | Concentration | Result |

| Platelet Aggregation Inhibition | In vitro platelet aggregation assay | 0.5, 1, 2, and 5 mg/mL | Dose-dependent inhibition of platelet aggregation.[3][4] |

| Anticoagulant Activity | Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) | High doses (2 and 5 mg/mL) | Prolongation of PT and aPTT.[3][4] |

Anti-diabetic Activity

The potential of Stipuleanoside R2 in the management of diabetes has been suggested by its ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion.

| Activity | Assay | Key Parameter | Result |

| α-Amylase Inhibition | Enzymatic assay | IC₅₀ | 2746.90 μg/mL[5] |

| α-Glucosidase Inhibition | Enzymatic assay | IC₅₀ | 2.287 mg/mL[6] |

Experimental Protocols

This section provides a detailed description of the methodologies employed in the cited literature to evaluate the biological activities of Stipuleanoside R2.

NF-κB Inhibition Assay

The inhibitory effect of Stipuleanoside R2 on NF-κB activation was quantified using a tumor necrosis factor-alpha (TNFα)-stimulated cellular assay. While the specific details of the experimental protocol are not fully available in the public domain, a general methodology for such an assay is as follows:

-

Cell Culture: A suitable cell line, typically one that expresses a reporter gene (e.g., luciferase) under the control of an NF-κB response element, is cultured under standard conditions.

-

Treatment: Cells are pre-incubated with varying concentrations of Stipuleanoside R2 for a specified period.

-

Stimulation: The cells are then stimulated with TNFα to induce NF-κB activation.

-

Lysis and Reporter Assay: After a defined incubation time, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

-

Data Analysis: The IC₅₀ value, representing the concentration of Stipuleanoside R2 required to inhibit 50% of the TNFα-induced NF-κB activity, is calculated.

Antithrombotic Activity Assays

The antithrombotic properties of Stipuleanoside R2 were assessed through its effects on platelet aggregation and coagulation.

Platelet Aggregation Assay:

-

Blood Collection: Whole blood is collected from healthy volunteers.

-

Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged to obtain platelet-rich plasma.

-

Aggregation Measurement: PRP is treated with various concentrations of Stipuleanoside R2 or a control. Platelet aggregation is then induced by an agonist (e.g., ADP, collagen), and the change in light transmittance is measured using an aggregometer.

Anticoagulant Activity Assays (PT and aPTT):

-

Plasma Preparation: Platelet-poor plasma is prepared by centrifugation of whole blood.

-

Prothrombin Time (PT): Plasma is incubated with Stipuleanoside R2, and the clotting time is measured after the addition of thromboplastin reagent.

-

Activated Partial Thromboplastin Time (aPTT): Plasma is incubated with Stipuleanoside R2 and a partial thromboplastin reagent, followed by the addition of calcium chloride to initiate clotting. The time to clot formation is then measured.

α-Amylase and α-Glucosidase Inhibition Assays

The inhibitory activity of Stipuleanoside R2 against α-amylase and α-glucosidase was determined using enzymatic assays.

α-Amylase Inhibition Assay:

-

Enzyme and Substrate Preparation: A solution of α-amylase and a starch solution (substrate) are prepared.

-

Inhibition Reaction: Stipuleanoside R2 at various concentrations is pre-incubated with the α-amylase solution.

-

Enzymatic Reaction: The starch solution is added to initiate the enzymatic reaction.

-

Quantification: The amount of reducing sugar produced is quantified using a colorimetric method (e.g., dinitrosalicylic acid reagent).

-